molecular formula C10H13FN2O B3223413 (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide CAS No. 1217825-52-9

(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide

Cat. No.: B3223413
CAS No.: 1217825-52-9
M. Wt: 196.22 g/mol
InChI Key: XGYLFDYWWCUFGE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide is a chiral propionamide derivative offered for research purposes. Compounds within this structural class are of significant interest in medicinal chemistry, particularly as potential antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . The TRPV1 receptor is a non-selective cation channel that serves as a key integrator of pain stimuli, being activated by capsaicin, heat, and low pH . Antagonists of this receptor are investigated for their promise in developing novel analgesics for chronic and neuropathic pain conditions . The core structure of this compound aligns with established pharmacophores for TRPV1 modulation. The (S)-configured propionamide linker is often critical for high binding affinity and potent antagonistic activity against multiple activators like capsaicin and low pH . The 2-fluoro-4-methylaniline head group and the 2-aminopropionamide backbone are features commonly found in ligands designed to interact with the receptor's binding site, potentially forming key hydrogen bonds with residues such as Tyr511 and Ser512 . Researchers can utilize this compound as a chemical tool to study TRPV1-mediated signaling or as a building block for the synthesis and structure-activity relationship (SAR) exploration of novel analgesic agents. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-(2-fluoro-4-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-6-3-4-9(8(11)5-6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYLFDYWWCUFGE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)[C@H](C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide typically involves the use of 2-fluoro-4-methylaniline as a starting material. One common synthetic route includes the following steps:

    Formation of the amide bond: This can be achieved by reacting 2-fluoro-4-methylaniline with an appropriate carboxylic acid derivative under amide coupling conditions. Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are often used to facilitate this reaction.

    Chiral resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Reactions

(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide can undergo various reactions:

Reaction TypeDescriptionCommon Reagents
OxidationConverts amino group to nitroso/nitro derivativesH₂O₂, KMnO₄
ReductionReduces amide bond to amineLiAlH₄, NaBH₄
SubstitutionSubstitutes fluorine with nucleophilesNaOMe, KOtBu

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical agents. Its structural characteristics allow for modifications that enhance biological activity.

Case Study: Antinociceptive Evaluation
A study synthesized enkephalin analogs incorporating this compound. Results showed high binding affinities at μ and δ opioid receptors, indicating potential for developing analgesics with balanced agonist activity.

Organic Synthesis

It acts as an intermediate in creating complex molecules. Its unique structure facilitates the development of novel compounds with desired properties.

Biological Studies

Research on the biological effects of fluorinated compounds is crucial for understanding their interactions within biological systems. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions makes it valuable for studying enzyme and receptor activities.

Case Study: Anticonvulsant Assessment
In a comparative study using MES and PTZ models, derivatives of this compound demonstrated lower ED50 values than standard treatments, suggesting its potential as a safer anticonvulsant.

Industrial Applications

The compound is also explored for applications in material science and chemical processes. Its unique properties can lead to the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The fluorine in the target compound offers moderate electron withdrawal compared to the trifluoroethyl group in or the nitro group in H-Ala-pNA . This balance may reduce toxicity while maintaining reactivity.
  • Hydrophobic Substituents : The methyl group in the target compound enhances lipophilicity relative to H-Ala-pNA but is less bulky than the isopropyl or cyclohexyl groups in other derivatives .
  • Stereochemical Influence : The (S)-configuration is shared with H-Ala-pNA and other analogs, suggesting importance in enzyme-substrate interactions.

Contradictions and Limitations

  • Reactivity vs. Stability : While the nitro group in H-Ala-pNA enhances reactivity for protease assays , it also increases photodegradation risks, a drawback absent in the target compound.

Biological Activity

(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological systems.

Antinociceptive Effects

Recent studies have demonstrated that compounds structurally related to this compound exhibit notable antinociceptive effects. For instance, ligands containing similar moieties have shown potent in vivo antihyperalgesic and antiallodynic effects in animal models, particularly through their action on μ and δ opioid receptors. These findings suggest that modifications to the phenyl ring and the amino acid backbone can significantly enhance analgesic properties .

Anticonvulsant Activity

The anticonvulsant potential of fluorinated derivatives of propionamide has been explored in various seizure models. For example, the fluorinated derivative F-HEPP exhibited improved efficacy compared to its non-fluorinated counterpart, with median effective doses (ED50) demonstrating reduced neurotoxicity. The results indicated that fluorination could enhance the therapeutic index of propionamide derivatives .

Antimicrobial Activity

The compound's structural analogs have also been assessed for antimicrobial properties. Studies have shown that certain derivatives possess strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. This highlights the potential for these compounds to serve as lead structures for antibiotic development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to this compound:

ModificationBiological ActivityReference
Fluorination on the phenyl ringEnhanced anticonvulsant activity
Substitution patterns on the piperidine ringIncreased antibacterial potency
Variation in amino acid side chainsAltered binding affinity to opioid receptors

These modifications have been shown to influence the binding affinity and selectivity towards specific biological targets, thereby guiding future synthetic efforts.

Case Study 1: Antinociceptive Evaluation

In a controlled study, a series of enkephalin analogs were synthesized incorporating this compound derivatives. The results indicated that these compounds exhibited high binding affinities at μ and δ opioid receptors, with some ligands showing balanced agonist activity. This suggests that strategic modifications can yield potent analgesics suitable for clinical use .

Case Study 2: Anticonvulsant Assessment

A comparative study evaluated the anticonvulsant effects of F-HEPP and its derivatives using maximal electroshock seizures (MES) and pentylenetetrazole (PTZ) models. The results demonstrated that F-HEPP had a significantly lower ED50 compared to standard treatments, indicating its potential as a safer alternative for seizure management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide, and how can enantiomeric purity be ensured?

  • Methodology :

  • Chiral pool synthesis : Start with enantiomerically pure (S)-alanine derivatives to retain stereochemical integrity during amide bond formation .
  • Asymmetric catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) in key steps to control stereochemistry .
  • Purification : Employ chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .
    • Validation : Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., fluorine-induced splitting in aromatic protons) .
  • X-ray crystallography : Resolve absolute stereochemistry using SHELX software for refinement .
  • IR spectroscopy : Verify amide bond formation (C=O stretch ~1650 cm⁻¹) and primary amine (N-H stretch ~3350 cm⁻¹) .
    • Data Interpretation : Cross-reference spectral data with structurally similar compounds (e.g., (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., G-protein-coupled receptors) .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs between the fluorophenyl group and active-site residues .
    • Contradiction Analysis : If conflicting activity data arise, compare ligand-receptor binding modes across different enantiomers or analogs (e.g., (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide) .

Q. What experimental strategies can resolve discrepancies in reported pharmacological activity for this compound?

  • Methodology :

  • Assay standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to minimize variability .
  • Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Target validation : Use CRISPR-edited cell lines to confirm specificity for suspected targets .
    • Case Study : For analogs like (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide, contradictory cytotoxicity data were resolved by verifying cell line authenticity via STR profiling .

Q. How can computational models predict the metabolic stability of this compound?

  • Methodology :

  • In silico ADME : Use tools like SwissADME to predict cytochrome P450 metabolism sites .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to assess susceptibility to oxidative degradation .
    • Validation : Cross-check predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.